N1-(3-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide
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Overview
Description
“N1-(3-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide” is an organic compound containing a fluorophenyl group, a methoxyphenethyl group, and an oxalamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography could be used to analyze the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The fluorophenyl group, for example, could undergo reactions typical of aromatic halides, while the oxalamide group could participate in reactions typical of amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Orexin Receptor Mechanisms in Binge Eating
Research highlights the role of orexin receptors (OX1R) in modulating feeding, arousal, stress, and drug abuse. In a model of binge eating in female rats, the selective OX1R antagonist GSK1059865 significantly reduced binge eating of highly palatable food without affecting standard food intake, suggesting that selective antagonism at OX1R could be a novel treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Novel Synthetic Approach for Oxalamides
A novel one-pot synthetic approach was developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method is operationally simple, high yielding, and provides a new formula for synthesizing both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Inhibitor of Met Kinase Superfamily
N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide was identified as a potent and selective Met kinase inhibitor. It showed complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model and has advanced into phase I clinical trials due to its favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Molecular Structure and Analysis of (2-methoxyphenyl)oxalate
A study on (2-methoxyphenyl)oxalate aimed to understand the molecular characteristics and structural parameters governing the chemical behavior of the compound. The study combined experimental techniques with theoretical predictions from density functional theory (DFT), exploring global chemical reactivity descriptors, molecular electrostatic potential map, frontier molecular orbitals, and thermodynamic properties (Şahin et al., 2015).
Synthesis and Reaction of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester
The synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester was achieved through the reaction of pentafluoroacetophenone with dimethyl oxalate. The study explored the reactions of the compound with various reagents and investigated its thermal cyclization, leading to the formation of different derivatives (Pimenova et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-23-15-7-5-12(6-8-15)9-10-19-16(21)17(22)20-14-4-2-3-13(18)11-14/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWYERNKAXTXAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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